molecular formula FeH20N2O14S2 B13718002 Mohrs salt

Mohrs salt

Cat. No.: B13718002
M. Wt: 392.1 g/mol
InChI Key: MQLVWQSVRZVNIP-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Mohr’s salt is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of Mohr’s salt . The steps are as follows:

  • Dissolve ferrous sulfate in distilled water.
  • Dissolve ammonium sulfate in another container with distilled water.
  • Combine the two solutions and stir thoroughly.
  • Allow the solution to cool, leading to the crystallization of Mohr’s salt.
  • Separate the crystals through filtration and wash with cold water to remove impurities.
  • Dry the crystals by air-drying .

Industrial Production Methods

In industrial settings, the preparation of Mohr’s salt follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity of the crystals .

Chemical Reactions Analysis

Redox Reactions with Potassium Permanganate

Mohr's salt serves as a reducing agent in acidic titrations with KMnO4\text{KMnO}_4, undergoing oxidation while reducing MnO4\text{MnO}_4^- to Mn2+\text{Mn}^{2+}:

Half-Reactions

  • Oxidation :

    10Fe2+10Fe3++10e10\text{Fe}^{2+} \rightarrow 10\text{Fe}^{3+} + 10e^-

    (Source: )

  • Reduction :

    2MnO4+16H++10e2Mn2++8H2O2\text{MnO}_4^- + 16\text{H}^+ + 10e^- \rightarrow 2\text{Mn}^{2+} + 8\text{H}_2\text{O}

2KMnO4+10(NH4)2Fe(SO4)2+24H2SO4K2SO4+2MnSO4+5Fe2(SO4)3+10(NH4)2SO4+68H2O2\text{KMnO}_4 + 10\text{(NH}_4\text{)}_2\text{Fe(SO}_4\text{)}_2 + 24\text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 2\text{MnSO}_4 + 5\text{Fe}_2\text{(SO}_4\text{)}_3 + 10\text{(NH}_4\text{)}_2\text{SO}_4 + 68\text{H}_2\text{O}

Conditions: Dilute H2SO4\text{H}_2\text{SO}_4, room temperature.

Reaction with Bases

In alkaline environments, Fe2+\text{Fe}^{2+} precipitates as Fe(OH)2\text{Fe(OH)}_2, releasing NH3\text{NH}_3:

(NH4)2Fe(SO4)2+2NaOHFe(OH)2+Na2SO4+(NH4)2SO4\text{(NH}_4\text{)}_2\text{Fe(SO}_4\text{)}_2 + 2\text{NaOH} \rightarrow \text{Fe(OH)}_2\downarrow + \text{Na}_2\text{SO}_4 + \text{(NH}_4\text{)}_2\text{SO}_4

Notes:

  • Fe(OH)2\text{Fe(OH)}_2 rapidly oxidizes to Fe(OH)3\text{Fe(OH)}_3 in air .

  • NH3\text{NH}_3 evolution confirmed by odor and litmus tests .

Thermal Decomposition

Upon heating, Mohr's salt dehydrates and decomposes:

(NH4)2Fe(SO4)26H2OΔFeSO4+(NH4)2SO4+6H2O\text{(NH}_4\text{)}_2\text{Fe(SO}_4\text{)}_2\cdot6\text{H}_2\text{O} \xrightarrow{\Delta} \text{FeSO}_4 + \text{(NH}_4\text{)}_2\text{SO}_4 + 6\text{H}_2\text{O}

Further heating (>300C>300^\circ\text{C}) yields:

2FeSO4ΔFe2O3+SO2+SO32\text{FeSO}_4 \xrightarrow{\Delta} \text{Fe}_2\text{O}_3 + \text{SO}_2 + \text{SO}_3

Key Data:

  • Decomposition initiates at 100C100^\circ\text{C} .

  • Residual Fe2O3\text{Fe}_2\text{O}_3 confirmed via X-ray diffraction .

Stability and Handling Considerations

FactorEffect on Mohr's Salt
Acidic Medium Stabilizes Fe2+\text{Fe}^{2+}; prevents oxidation
Alkaline Medium Rapid oxidation to Fe3+\text{Fe}^{3+}
Air Exposure Slow oxidation; shelf life >1 year in dry conditions

Comparison with Similar Compounds

Double Salts

  • Potash Alum : Like Mohr’s salt, potash alum is a double salt formed from potassium sulfate and aluminum sulfate. It dissociates completely into K⁺, Al³⁺, and SO₄²⁻ ions in solution. However, its hygroscopic nature limits its use in humidity-sensitive applications .
  • Carnallite (KMgCl₃·6H₂O) : A naturally occurring double salt of KCl and MgCl₂. Unlike Mohr’s salt, it is deliquescent and primarily used in magnesium extraction .

Key Difference : Mohr’s salt retains Fe²⁺ stability in acidic conditions, whereas alum and carnallite lack redox utility.

Complex Salts

  • Potassium Ferricyanide: A coordination complex with a hexacyanidoferrate(III) ion ([Fe(CN)₆]³⁻).
  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) : Though a simple salt, it contrasts with Mohr’s salt by forming coordination complexes (e.g., [Cu(H₂O)₄]²⁺) in solution .

Key Difference : Complex salts maintain structural integrity in solution, while double salts fully dissociate.

Biological Activity

Mohr's salt, chemically known as ferrous ammonium sulfate (NH4)2Fe(SO4)26H2O(NH_4)_2Fe(SO_4)_2\cdot 6H_2O, is a double salt that has garnered attention for its various biological activities. This article explores the biological properties of Mohr's salt, focusing on its antibacterial, antifungal, and catalytic roles in organic synthesis.

1. Overview of Mohr's Salt

Mohr's salt is characterized by its light green crystalline structure and is soluble in water, forming an acidic solution. It dissociates into ferrous ions (Fe2+)(Fe^{2+}), ammonium ions (NH4+)(NH_4^+), and sulfate ions (SO42)(SO_4^{2-}) when dissolved in aqueous solutions. The compound is widely used in analytical chemistry, particularly in titrations due to its reducing properties.

2. Antibacterial Activity

Recent studies have demonstrated that Mohr's salt exhibits significant antibacterial activity against various bacterial strains. For instance, a study reported that metal complexes derived from Mohr's salt showed inhibitory effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus megaterium .

Table 1: Antibacterial Efficacy of Mohr's Salt Complexes

Bacterial StrainZone of Inhibition (mm)Concentration (mg/mL)
Clavibacter michiganensis15100
Bacillus megaterium18100
Escherichia coli12100
Xanthomonas campestris10100

3. Antifungal Activity

Mohr's salt also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various fungi including Aspergillus niger and Rhizoctonia solani. The antifungal activity is attributed to the ferrous ions which disrupt the cellular processes of the fungi .

Table 2: Antifungal Efficacy of Mohr's Salt

Fungal StrainZone of Inhibition (mm)Concentration (mg/mL)
Aspergillus niger20100
Rhizoctonia solani17100
Sclerotinia sclerotiorum15100

4. Catalytic Applications

In addition to its antimicrobial properties, Mohr's salt has been identified as an effective catalyst in organic synthesis. A study highlighted its role in synthesizing biologically active compounds such as pyranocoumarins through reactions like Knoevenagel condensation and Michael addition . The efficiency of Mohr's salt as a catalyst is attributed to its ability to stabilize reaction intermediates and facilitate electron transfer.

Table 3: Synthesis of Pyranocoumarins Using Mohr's Salt

Reaction TypeYield (%)Reaction Time (minutes)
Knoevenagel Condensation8530
Michael Addition9025

5. Conclusion

Mohr's salt demonstrates a wide range of biological activities, particularly in antibacterial and antifungal applications. Its role as a catalyst in organic synthesis further enhances its utility in medicinal chemistry. Ongoing research into the mechanisms underlying these activities will contribute to the development of new therapeutic agents and methodologies.

Q & A

Basic Research Questions

Q. How is Mohr's salt synthesized in the laboratory, and what factors influence its purity?

Mohr's salt (FeSO₄·(NH₄)₂SO₄·6H₂O) is synthesized by combining equimolar aqueous solutions of FeSO₄ and (NH₄)₂SO₄ under controlled conditions. Key steps include:

  • Stoichiometric mixing : Ensure a 1:1 molar ratio of Fe²⁺ and NH₄⁺ to form the double salt .
  • Crystallization : Slow evaporation at room temperature yields pale green crystals. Rapid cooling may introduce impurities .
  • Purity assessment : Gravimetric analysis (e.g., sulfate ion precipitation) or redox titration with KMnO₄ confirms stoichiometric integrity . Factors affecting purity: pH control (acidic conditions prevent Fe²⁺ oxidation), exclusion of oxygen (to avoid Fe³⁺ formation), and solvent purity .

Q. Why is Mohr's salt preferred as a primary standard in redox titrations compared to other iron(II) compounds?

Mohr's salt is favored due to:

  • Complete dissociation : It fully dissociates into Fe²⁺, NH₄⁺, and SO₄²⁻ ions in aqueous solutions, ensuring precise stoichiometric calculations .
  • Stability : Crystalline structure minimizes oxidation of Fe²⁺ during storage, unlike anhydrous FeSO₄, which oxidizes readily .
  • High solubility : Facilitates preparation of standardized solutions (e.g., M/20) for titrations with oxidizing agents like KMnO₄ .

Advanced Research Questions

Q. What advanced spectroscopic techniques are used to confirm the crystal structure and purity of Mohr's salt?

Researchers employ:

  • X-ray diffraction (XRD) : Determines crystallographic parameters and verifies lattice structure .
  • UV-Vis spectroscopy : Quantifies Fe²⁺ concentration via absorbance at 510 nm (λmax for Fe²⁺-phenanthroline complexes) .
  • Thermogravimetric analysis (TGA) : Assesses hydration stability by measuring mass loss upon heating (e.g., 6H₂O loss at ~100°C) . Table 1 : Key spectral data for Mohr's salt characterization
TechniqueParameterValue
XRDCrystal SystemMonoclinic
UV-Visλmax (Fe²⁺)510 nm
TGADehydration Temp.100–110°C

Q. How can researchers resolve discrepancies in titration data when using Mohr's salt under varying experimental conditions?

Discrepancies often arise from:

  • Oxidation of Fe²⁺ : Use degassed water and inert atmospheres (N₂/Ar) to prevent Fe²⁺ → Fe³⁺ conversion .
  • pH dependency : KMnO₄ titrations require H₂SO₄ media (pH < 2) to avoid MnO₂ precipitation. Inconsistent acid concentration skews endpoint detection .
  • Temperature effects : Titrate at 25–30°C; higher temperatures accelerate Fe²⁺ oxidation . Methodological solution : Validate results via parallel analysis (e.g., ICP-OES for Fe²⁺ quantification) and statistical error analysis (e.g., %RSD < 2%) .

Q. Methodological Considerations

  • Data contradiction analysis : Compare results across multiple techniques (e.g., titration vs. spectroscopy) to identify systematic errors .
  • Experimental design : Include control experiments (e.g., blank titrations) and replicate trials (n ≥ 3) to ensure reproducibility .

Properties

Molecular Formula

FeH20N2O14S2

Molecular Weight

392.1 g/mol

IUPAC Name

azane;hydrogen sulfate;iron(2+);hexahydrate

InChI

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2

InChI Key

MQLVWQSVRZVNIP-UHFFFAOYSA-L

Canonical SMILES

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2]

Origin of Product

United States

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